N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a chemical compound with a complex structure that includes a methoxyphenyl group and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the reaction of 2-methoxyaniline with oxirane to form an intermediate, which is then reacted with ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be compared with other compounds containing methoxyphenyl or oxolan-2-ylmethyl groups.
- Examples include N-(2-methoxyphenyl)acetamide and N-[(oxolan-2-yl)methyl]benzamide.
Uniqueness
The uniqueness of N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBWWCYZWYCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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